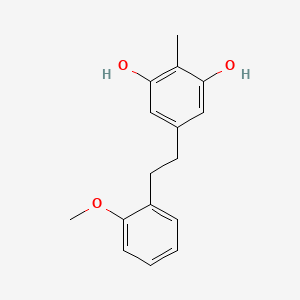
Stilbostemin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stilbostemin D is a naturally occurring compound belonging to the class of stilbenoids, which are plant phenolics containing a C6–C2–C6 unit in their structures . Stilbenoids are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . This compound, specifically, has been studied for its potential neuroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of stilbenoids, including Stilbostemin D, typically involves the coupling of appropriate benzene derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of stilbenoids can involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the desired compounds. This method leverages the natural biosynthetic pathways of plants, which are engineered into microbial hosts . The fermentation process is optimized to maximize yield and purity of the target compound.
化学反応の分析
Types of Reactions
Stilbostemin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrostilbenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes .
科学的研究の応用
作用機序
The mechanism of action of Stilbostemin D involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . Additionally, this compound has been shown to modulate signaling pathways involved in cell survival and apoptosis, contributing to its neuroprotective effects .
類似化合物との比較
Stilbostemin D can be compared with other stilbenoids such as resveratrol, piceatannol, and pterostilbene . While all these compounds share a similar core structure, this compound is unique in its specific substitution pattern, which contributes to its distinct biological activities . For instance, resveratrol is well-known for its cardioprotective and anticancer properties, whereas this compound is particularly noted for its neuroprotective effects .
List of Similar Compounds
- Resveratrol
- Piceatannol
- Pterostilbene
- Combretastatin A-4
特性
CAS番号 |
162411-68-9 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC名 |
5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C16H18O3/c1-11-14(17)9-12(10-15(11)18)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-10,17-18H,7-8H2,1-2H3 |
InChIキー |
LLRJCKLNDNKRTF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1O)CCC2=CC=CC=C2OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)
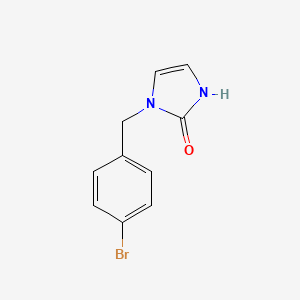
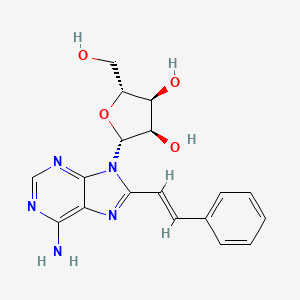
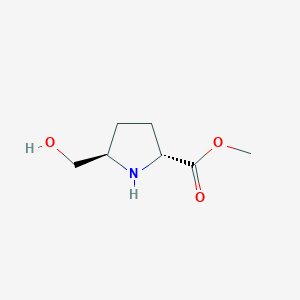
![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
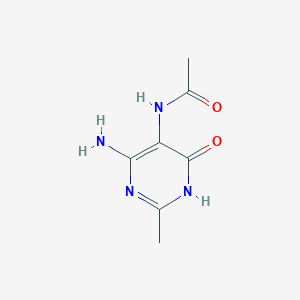
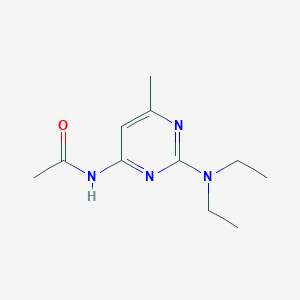
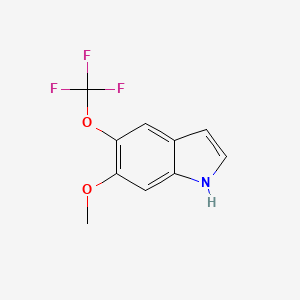

![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
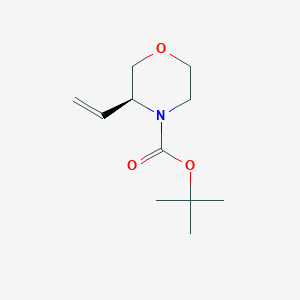
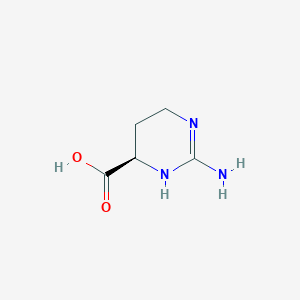
![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
